Muscarinic Receptor Binding Affinity: 1-Benzhydryl vs. 1-Benzyl Substitution
1-Benzhydrylazetidin-3-ol demonstrates a binding affinity (Ki) of 116 nM for the muscarinic acetylcholine receptor in cerebral cortex tissue, determined by competition radioligand binding with [3H]-QNB [1]. In contrast, the 1-benzyl analog (1-benzylazetidin-3-ol) exhibits a Ki of 60 nM under the same assay conditions [2]. This represents a 1.93-fold difference in binding affinity.
| Evidence Dimension | Receptor binding affinity (Ki) at Muscarinic Acetylcholine Receptor |
|---|---|
| Target Compound Data | Ki = 116 nM |
| Comparator Or Baseline | 1-Benzylazetidin-3-ol: Ki = 60 nM |
| Quantified Difference | 1-Benzhydrylazetidin-3-ol exhibits 1.93-fold lower affinity (higher Ki) than 1-benzylazetidin-3-ol. |
| Conditions | Competition radioligand binding assay using [3H]-QNB in cerebral cortex tissue. |
Why This Matters
This quantitative difference in receptor engagement is critical for researchers designing muscarinic antagonists or agonists, as the N-substituent dramatically alters target binding, guiding selection for specific potency profiles.
- [1] BindingDB. (n.d.). BDBM50470895 (1-Benzhydrylazetidin-3-ol) Affinity Data. Retrieved from BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50470882 (1-Benzylazetidin-3-ol) Affinity Data. Retrieved from BindingDB. View Source
